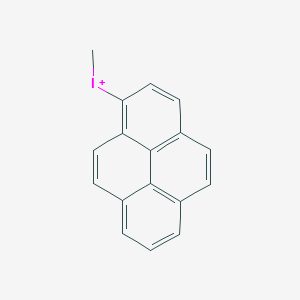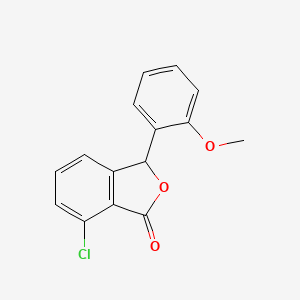
(2S)-4-(Pyridin-3-yl)butane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-(Pyridin-3-yl)butane-1,2-diol is an organic compound that features a pyridine ring attached to a butane chain with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(Pyridin-3-yl)butane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable butane derivative.
Reaction Conditions: The reaction may involve catalytic hydrogenation, reduction, or other organic transformations under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
(2S)-4-(Pyridin-3-yl)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction may produce different alcohols.
科学的研究の応用
(2S)-4-(Pyridin-3-yl)butane-1,2-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-4-(Pyridin-3-yl)butane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Molecular Pathways: Affecting various biochemical pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
- (2S)-4-(Pyridin-2-yl)butane-1,2-diol
- (2S)-4-(Pyridin-4-yl)butane-1,2-diol
- (2S)-4-(Pyridin-3-yl)butane-1,3-diol
Uniqueness
(2S)-4-(Pyridin-3-yl)butane-1,2-diol is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the pyridine ring and the stereochemistry of the butane chain.
特性
CAS番号 |
192376-47-9 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
(2S)-4-pyridin-3-ylbutane-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,9,11-12H,3-4,7H2/t9-/m0/s1 |
InChIキー |
YLYBMCORGKBUGR-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CN=C1)CC[C@@H](CO)O |
正規SMILES |
C1=CC(=CN=C1)CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)





![Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B12554352.png)
![1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B12554353.png)
![6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline](/img/structure/B12554359.png)
![Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate](/img/structure/B12554369.png)
![Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-](/img/structure/B12554379.png)
![3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B12554384.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)
